molecular formula C11H9NO3 B8212076 3-Methoxyquinoline-8-carboxylic acid

3-Methoxyquinoline-8-carboxylic acid

Cat. No.: B8212076
M. Wt: 203.19 g/mol
InChI Key: NIMVEBZBQCDGGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxyquinoline-8-carboxylic acid: is an organic compound with the molecular formula C11H9NO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The structure of this compound includes a methoxy group (-OCH3) at the third position and a carboxylic acid group (-COOH) at the eighth position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxyquinoline-8-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzaldehyde with ethyl acetoacetate in the presence of a catalyst can yield the quinoline core, which can then be functionalized to introduce the methoxy and carboxylic acid groups .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxyquinoline-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a quinoline-8-carboxylic acid derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Methoxyquinoline-8-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication, thereby exhibiting antibacterial activity . The methoxy and carboxylic acid groups can enhance binding affinity and specificity to these targets .

Properties

IUPAC Name

3-methoxyquinoline-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-8-5-7-3-2-4-9(11(13)14)10(7)12-6-8/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMVEBZBQCDGGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C2C(=C1)C=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.